



# Application Notes: Immunoprecipitation of G9a/GLP after MS8709 Treatment

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Compound of Interest		
Compound Name:	MS8709	
Cat. No.:	B12372392	Get Quote

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### Introduction

The G9a (EHMT2) and GLP (EHMT1) histone methyltransferases are key epigenetic regulators that primarily catalyze the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2).[1][2] These modifications are generally associated with transcriptional repression. The G9a/GLP complex forms a functional heterodimer and has been implicated in various cellular processes, with its aberrant expression linked to the progression of numerous cancers. [1][3] Consequently, G9a/GLP has emerged as a significant target for therapeutic intervention.

MS8709 is a first-in-class Proteolysis Targeting Chimera (PROTAC) designed to specifically target the G9a/GLP complex.[1][4][5] Unlike traditional enzymatic inhibitors, MS8709 functions by inducing the degradation of G9a and GLP proteins.[1][6] It achieves this by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the G9a/GLP complex, leading to its ubiquitination and subsequent degradation by the ubiquitin-proteasome system (UPS).[4][5] This degradation mechanism eliminates both the catalytic and non-catalytic functions of the G9a/GLP complex, offering a more comprehensive approach to target these oncogenic proteins.[4][7]

These application notes provide a detailed protocol for performing immunoprecipitation (IP) of G9a and GLP following treatment with **MS8709** to assess the extent of protein degradation.



## **Data Presentation**

The efficacy of **MS8709** in inducing the degradation of G9a and GLP has been demonstrated across various cancer cell lines. The following tables summarize the quantitative data on its degradation efficiency and growth inhibition.

Table 1: Degradation Efficiency (DC50) of MS8709 in Prostate Cancer Cells

Protein Target	Cell Line	DC50 Value	Reference
G9a	22Rv1	274 nM	[4]
GLP	22Rv1	260 nM	[4]

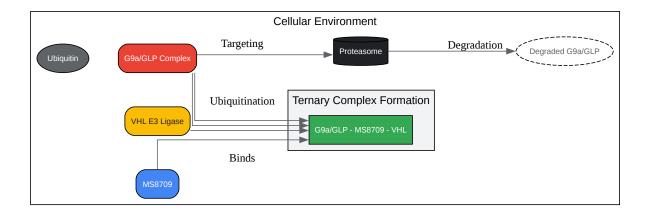
Table 2: Growth Inhibition (GI50) of MS8709 in Various Cancer Cell Lines

Cell Line	Cancer Type	GI50 Value	Reference
22Rv1	Prostate Cancer	4.1 μΜ	[4]
K562	Leukemia	2 μΜ	[4]
H1299	Lung Cancer	5 μΜ	[4]

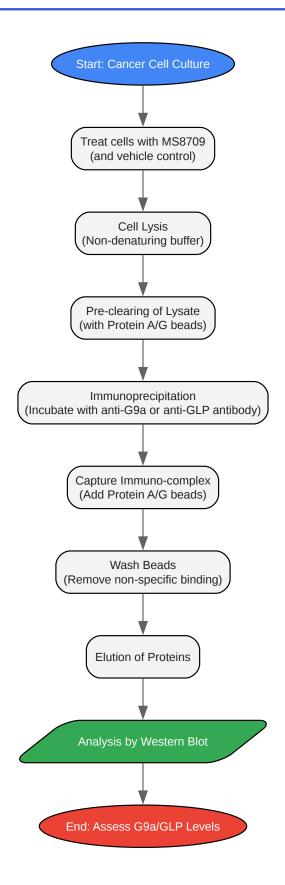
# Signaling Pathway and Experimental Workflow Diagrams

G9a/GLP Degradation Pathway Induced by MS8709









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### References

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